3-(3-hydroxypropyl)quinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-hydroxypropyl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-7-3-6-13-8-12-10-5-2-1-4-9(10)11(13)15/h1-2,4-5,8,14H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANPWWKEHCMZKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Analysis of Biological Activities of 3 3 Hydroxypropyl Quinazolin 4 3h One Derivatives
Antimicrobial Potential of 3-Substituted Quinazolin-4(3H)-ones
Quinazolin-4(3H)-one derivatives are a promising class of compounds exhibiting a wide range of antimicrobial activities, including antibacterial, antifungal, and antitubercular effects eco-vector.com. The nature of the substituent at the 3-position of the quinazolinone nucleus plays a crucial role in determining the potency and spectrum of its antimicrobial action eco-vector.com.
Antibacterial Efficacy and Spectrum of Activity
Derivatives of quinazolin-4(3H)-one have demonstrated notable efficacy against a variety of both Gram-positive and Gram-negative bacteria. Research has shown that these compounds can be effective against pathogenic strains such as Staphylococcus aureus, Streptococcus pneumoniae, Proteus mirabilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli eco-vector.com. The mechanism of action for some quinoline derivatives, the foundational structure of quinazolinones, involves the inhibition of DNA synthesis through the disruption of bacterial DNA gyrase and topoisomerase IV, ultimately leading to bacterial cell death eco-vector.com.
The substitution at the 3-position significantly influences the antibacterial activity. For instance, the introduction of a heteryl group at the aldimine in a 3-amino quinazolinone pharmacophore has been shown to significantly increase antibacterial activity against various bacterial pathogens frontiersin.org. One study concluded that 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one demonstrated superior activity among the synthesized compounds in its series frontiersin.org. In contrast, substitutions with an increasing number of methoxy groups on the benzylidene nucleus were found to decrease antibacterial activity against B. cereus and P. aeruginosa and diminish activity against S. aureus and E. coli frontiersin.org.
A recent study explored the structure-activity relationship of 77 variants of the 4(3H)-quinazolinone scaffold, identifying a compound with potent activity against methicillin-resistant S. aureus (MRSA) strains, good oral bioavailability, and efficacy in a mouse neutropenic thigh infection model nih.gov. This highlights the potential for developing clinically effective antibacterial agents from this class of compounds.
Table 1: Antibacterial Activity of Selected 3-Substituted Quinazolin-4(3H)-one Derivatives
| Compound | Test Organism | Activity/MIC | Reference |
|---|---|---|---|
| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one | Various bacterial pathogens | Superior activity in its series | frontiersin.org |
| Quinazolinone derivative with N-phenyl substitution | Staphylococcus albus, Streptococcus pyogenes | Significant activity | dovepress.com |
| Quinazolinone derivative with N,N-dimethyl guanidinyl moiety | Staphylococcus albus, Streptococcus pyogenes | Significant activity | dovepress.com |
Antifungal Properties
In addition to their antibacterial effects, 3-substituted quinazolin-4(3H)-ones have also been investigated for their antifungal properties. A study on 3-alkylquinazolin-4-one derivatives found that 6-bromo-3-propylquinazolin-4-one possessed good antifungal activity nih.gov. This suggests that the presence of an alkyl group at the 3-position, similar to the hydroxypropyl group, can contribute to antifungal efficacy. The antifungal activity is often evaluated against a panel of fungal strains, and the specific substitutions on the quinazolinone ring can lead to varying degrees of potency nih.govbiomedpharmajournal.orgresearchgate.netmdpi.com.
One study synthesized a series of quinazolin-4-(3H)-one derivatives and tested their in vitro antifungal activity against tree plant fungi, including Fusarium oxysporum and Verticillium dahliae, with some compounds showing good activity researchgate.net. Another investigation of new quinazolin-4(3H)-one derivatives showed that while they possessed moderate antibacterial activity, their antifungal activity was weak or non-existent, underscoring the high degree of structural specificity required for potent antifungal effects mdpi.com.
Antitubercular Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents dovepress.com. Quinazolinone derivatives have been identified as a promising scaffold in this area. Several studies have reported on the synthesis and evaluation of 2,3-disubstituted quinazolinones for their antitubercular activity dovepress.com.
It has been found that the incorporation of amido, thioamido, imidamido, N,N-dimethyl guanidinyl, and N-pyridoyl moieties at the 3-position of the quinazolinone ring can enhance antitubercular activity dovepress.com. A number of synthesized compounds have shown minimum inhibitory concentration (MIC) values between 6.25 and 100 µg/mL against Mycobacterium tuberculosis dovepress.com. These findings suggest that further derivatization at the 3-position could lead to the development of more potent antitubercular drugs. Recent computational studies have also aimed to identify novel quinazolin-4(3H)-one derivatives as potential antitubercular agents by targeting key mycobacterial enzymes like polyketide synthase 13 and DNA gyrase nih.gov.
Anticancer and Antiproliferative Activity of 3-Substituted Quinazolin-4(3H)-ones
The quinazolin-4(3H)-one core is a well-established pharmacophore in the design of anticancer agents, exhibiting a variety of biological activities including antiproliferative effects nih.goviajpr.com. Derivatives of this scaffold have been shown to be effective against a broad range of human cancer cell lines rsc.org.
In Vitro Cytotoxicity Against Diverse Cancer Cell Lines
Numerous studies have demonstrated the in vitro cytotoxic effects of 3-substituted quinazolin-4(3H)-one derivatives against a panel of human cancer cell lines. These include cell lines for breast cancer (MCF-7), colon cancer (HCT-116, HT29), liver cancer (HepG2), cervical cancer (HeLa), glioblastoma (U87, SJ-G2), ovarian cancer (A2780), lung cancer (H460), skin cancer (A431), prostate cancer (Du145), neuroblastoma (BE2-C), and pancreatic cancer (MIA) rsc.orgresearchgate.net.
The cytotoxic potency is highly dependent on the nature of the substituents at the 2- and 3-positions of the quinazolinone ring. For example, a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were synthesized and screened for their antitumor activity, with some compounds exhibiting broad-spectrum activity superior to the standard drug Doxorubicin researchgate.net. The most promising results in this study were observed with derivatives bearing allyl and/or benzyl (B1604629) moieties at positions 2 and/or 3 researchgate.net.
In another study, a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives were evaluated for their cytotoxic activity. Several compounds showed remarkable activity against specific human cancer cell lines, with one derivative being particularly effective against promyelocytic leukaemia (HL60) and non-Hodgkin lymphoma (U937) cell lines, and another showing significant activity against cervical cancer (HeLa) rsc.org. Furthermore, two other compounds were strongly active against glioblastoma multiforme (T98G) rsc.org.
A separate investigation into 3-methylenamino-4(3H)-quinazolone derivatives found that certain substitutions led to good cytotoxic activity against rhabdomyosarcoma (RD) and human breast cancer (MDA-MB-231) cell lines, while exhibiting weaker cytotoxicity against a normal pig kidney cell line, suggesting some level of selective toxicity towards cancer cells nih.govnih.gov.
Table 2: In Vitro Cytotoxicity of Selected 3-Substituted Quinazolin-4(3H)-one Derivatives
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 6-iodo-2-methylquinazolin-4-(3H)-one derivative 3a | HL60 (promyelocytic leukaemia) | 21 | rsc.org |
| 6-iodo-2-methylquinazolin-4-(3H)-one derivative 3a | U937 (non-Hodgkin lymphoma) | 30 | rsc.org |
| 6-iodo-2-methylquinazolin-4-(3H)-one derivative 3d | HeLa (cervical cancer) | 10 | rsc.org |
| 6-iodo-2-methylquinazolin-4-(3H)-one derivative 3e | T98G (glioblastoma multiforme) | 12 | rsc.org |
| 6-iodo-2-methylquinazolin-4-(3H)-one derivative 3h | T98G (glioblastoma multiforme) | 22 | rsc.org |
| 3-(2-chloro-6-fluorobenzylidene)amino-6-chloro-2-phenyl-4(3H)-quinazolone | RD (rhabdomyosarcoma) | 14.65 | nih.govnih.gov |
| 3-(benzo[d] eco-vector.comnih.govdioxol-5-ylmethylene)amino-6-chloro-2-phenyl-4(3H)-quinazolone | MDA-MB-231 (human breast cancer) | 10.62 | nih.govnih.gov |
| 3-(4-bromo-2-hydroxybenzylidene)amino-6-chloro-2-phenyl-4(3H)-quinazolone | MDA-MB-231 (human breast cancer) | 8.79 | nih.govnih.gov |
Anti-Tumorigenic Effects in Preclinical Models
While a significant body of research exists on the in vitro cytotoxicity of 3-substituted quinazolin-4(3H)-ones, comprehensive in vivo studies in preclinical models are less common in the available literature. However, the promising in vitro results strongly suggest the potential for these compounds to exhibit anti-tumorigenic effects in vivo. The development of derivatives with favorable pharmacokinetic profiles is a crucial step towards realizing this potential.
One study reported the design and synthesis of a novel quinazolin-4(3H)-one derivative, BIQO-19, with improved solubility and pharmacokinetic properties, which exhibited increased antiproliferative activity against cancer cells by inhibiting aurora kinase A nih.gov. This compound was found to be an effective antiproliferative agent for EGFR-TKI-resistant non-small cell lung cancer (NSCLC) cells and showed synergistic activity when combined with gefitinib, indicating its potential for in vivo efficacy nih.gov. The progression of such compounds into preclinical animal models is a critical next step in evaluating their therapeutic potential as anticancer agents.
Anti-Inflammatory Investigations of 3-Substituted Quinazolin-4(3H)-ones
Derivatives of quinazolin-4(3H)-one are well-documented for their anti-inflammatory effects. ujpronline.comnih.govwisdomlib.org Numerous studies have demonstrated that substitutions at the 2 and 3-positions of the quinazolinone core can yield compounds with potent anti-inflammatory activity, sometimes exceeding that of established drugs like diclofenac sodium and phenylbutazone. nih.govresearchgate.net
Modulation of Inflammatory Response Pathways
The anti-inflammatory action of quinazolin-4(3H)-one derivatives is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. A significant mechanism is the inhibition of the nuclear factor kappa B (NF-κB) pathway. nih.govnih.gov NF-κB is a crucial transcription factor that governs the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.com
In cellular models, certain quinazolin-4(3H)-one derivatives have been shown to suppress the activation of NF-κB. For instance, the compound MR2938 was found to block the MAPK/JNK and NF-κB signaling pathways, leading to a decrease in the mRNA levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. nih.gov Another study developed alkylthiourea quinazoline (B50416) derivatives that selectively inhibit NF-κB activation in macrophage-like cells, thereby blocking the translocation of the NF-κB dimer to the nucleus and suppressing the production of IL-6 and TNFα. nih.gov This targeted inhibition of central pro-inflammatory pathways highlights the therapeutic potential of these compounds in managing inflammatory diseases. nih.gov
Some 2,3-disubstituted quinazolin-4(3H)-ones have shown significant anti-inflammatory activity in carrageenan-induced paw edema models, a standard in vivo test for acute inflammation. researchgate.netresearchgate.net For example, compounds designated as QA-2 and QA-6 demonstrated significant activity, with some derivatives showing a reduction in paw volume comparable to or better than standard anti-inflammatory drugs. fabad.org.tr
Table 1: Anti-Inflammatory Activity of Selected Quinazolin-4(3H)-one Derivatives
| Compound | Mechanism/Target | Observed Effect | Model |
|---|---|---|---|
| MR2938 | MAPK/JNK and NF-κB signaling pathways | Decreased mRNA levels of IL-1β, TNF-α, IL-6, and CCL2; Suppressed NO production (IC50 = 3.29 μM) nih.gov | In vitro (LPS-stimulated macrophages) |
| Alkylthiourea quinazoline derivatives (e.g., Compound 19) | NF-κB activation | Inhibited production of IL-6 (IC50 = 0.84 µM) and TNFα (IC50 = 4.0 µM) nih.gov | In vitro (macrophage-like THP-1 cells) |
| 2-benzylamino-3-substituted quinazolin-4(3H)-ones (Compounds I, II, III) | General anti-inflammatory | Showed more potent activity than diclofenac sodium nih.gov | In vivo (animal models) |
| 3-(o-methoxyphenyl)-2-(p-dimethylaminophenylchalconylaminoazetidinon-2′-yl) quinazolin-4(3H)-one | General anti-inflammatory | Exhibited better anti-inflammatory activity and lower ulcerogenic liability than phenylbutazone researchgate.net | In vivo (carrageenan-induced edema in rats) |
Enzyme Inhibition Related to Inflammation (e.g., Aldose Reductase)
Aldose reductase (AR) is an enzyme in the polyol pathway that has been implicated in diabetic complications arising from hyperglycemia-induced oxidative stress, which is linked to inflammatory processes. Inhibition of this enzyme is a therapeutic strategy to manage such complications. Several novel quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of aldose reductase. researchgate.netnih.govresearchgate.net
One study reported a series of novel glitazones containing a quinazolin-4(3H)-one moiety as dual inhibitors of aldose reductase and α-glucosidase. nih.gov Compound 11 from this series, a phenyl-substituted derivative, was particularly active, showing an ALR2 inhibition with a Ki of 0.106 µM, which is approximately nine times more effective than the standard inhibitor epalrestat (Ki = 0.967 µM). nih.gov Another research effort synthesized acetic acid derivatives with a quinazolin-4(3H)-one ring, identifying potent aldose reductase inhibitors. researchgate.net
Table 2: Aldose Reductase (AR) Inhibitory Activity of Quinazolin-4(3H)-one Derivatives
| Compound Series | Most Active Compound Example | Inhibitory Potency (IC50 / Ki) | Selectivity/Additional Notes |
|---|---|---|---|
| Quinazolin-4(1H)-one derivatives | Not specified | IC50 values ranging from 0.015 to 31.497 μM researchgate.net | Showed markedly enhanced selectivity for AR. |
| Quinazolin-4(3H)-one-based glitazones | Compound 11 (phenyl substituted) | Ki = 0.106 µM nih.gov | Approximately 9 times more effective than epalrestat (standard). Also inhibits α-glucosidase. |
| Acetic acid derivatives containing quinazolin-4(3H)-one | Compound 19 | Not specified | Identified as a potent AR inhibitor through in vitro and in silico evaluation. researchgate.net |
Neurological and Central Nervous System Activities of Quinazolin-4(3H)-one Analogues
The quinazolin-4(3H)-one scaffold has proven to be a versatile template for developing agents that act on the central nervous system (CNS). Derivatives have shown a range of activities, including anticonvulsant and CNS depressant effects, by interacting with various neurological targets. nih.gov
Cholinesterase Inhibition Potential
Inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for Alzheimer's disease. A series of quinazolin-4(3H)-one derivatives have been designed as multifunctional agents demonstrating both cholinesterase inhibition and anti-inflammatory activities. nih.gov
One such compound, MR2938, showed promising AChE inhibitory activity with an IC50 value of 5.04 μM. nih.gov Another study investigating imines bearing a quinazolin-4(3H)-one moiety found potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). bezmialem.edu.tr The most active compounds in this series exhibited Ki values in the nanomolar range, significantly more potent than the standard inhibitor tacrine. Specifically, compounds 3j, 3m, and 3e were excellent AChE inhibitors with Ki values of 4.20 ± 0.15 nM, 5.32 ± 0.18 nM, and 7.17 ± 0.63 nM, respectively. bezmialem.edu.tr These findings underscore the potential of the quinazolin-4(3H)-one scaffold in developing treatments for neurodegenerative diseases like Alzheimer's.
Table 4: Cholinesterase Inhibitory Activity of Quinazolin-4(3H)-one Derivatives
| Compound | Target Enzyme | Inhibitory Potency (IC50 / Ki) | Additional Activities |
|---|---|---|---|
| MR2938 | AChE | IC50 = 5.04 μM nih.gov | Anti-inflammatory (suppresses NO production) nih.gov |
| Compound 3j | AChE | Ki = 4.20 ± 0.15 nM bezmialem.edu.tr | Inhibits α-Glycosidase and Carbonic Anhydrase bezmialem.edu.tr |
| BChE | IC50 = 1.64 nM bezmialem.edu.tr | ||
| Compound 3m | AChE | Ki = 5.32 ± 0.18 nM bezmialem.edu.tr | Inhibits α-Glycosidase and Carbonic Anhydrase bezmialem.edu.tr |
| BChE | IC50 = 1.47 nM bezmialem.edu.tr |
Other Emerging Pharmacological Applications
The structural versatility of the quinazolin-4(3H)-one nucleus has led to its exploration in a wide range of other therapeutic areas, demonstrating its role as a "privileged scaffold" in drug discovery. wisdomlib.orgnih.gov
Anticancer Activity: Numerous quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their potential as anticancer agents. eipublication.com Their mechanisms often involve the inhibition of various protein kinases crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.gov For example, certain derivatives have shown potent cytotoxicity against breast (MCF-7) and ovarian (A2780) cancer cell lines, with IC50 values significantly lower than the reference drug lapatinib (B449). nih.govnih.gov One compound, 3i, exhibited HER2 inhibition (IC50 = 0.079 µM) similar to lapatinib, while another, 5p, showed potent VEGFR-2 inhibition (IC50 = 0.117 µM). nih.govdovepress.com
Anticonvulsant Activity: Beyond NMDA antagonism, quinazolin-4(3H)-one derivatives have a long history of investigation as anticonvulsant agents, dating back to the discovery of methaqualone. nih.gov Modern research continues to explore this scaffold, with studies showing that various 2,3-disubstituted derivatives exhibit significant protection against chemically and electrically induced seizures in animal models. nih.gov
Antimicrobial and Antiviral Activity: The quinazolinone core is also present in compounds with antimicrobial and antiviral properties. ujpronline.comeipublication.com Research has explored their efficacy against various bacterial and fungal strains, as well as their potential to act as anti-HIV agents. nih.gov
Antioxidant Properties: Some quinazolin-4(3H)-one derivatives, particularly those with hydroxyl substitutions on a phenyl ring at the 2-position, have been shown to possess significant antioxidant capabilities, evaluated through assays like DPPH radical scavenging. mdpi.comresearchgate.net
Angiotensin-Converting Enzyme (ACE) Inhibitory Activity
A series of novel carbazolyloxy phenylquinazoline derivatives based on the 3-(3-hydroxypropyl)quinazolin-4(3H)-one scaffold have been synthesized and evaluated for their potential as Angiotensin-Converting Enzyme (ACE) inhibitors. nih.gov Most of the synthesized compounds demonstrated significant ACE inhibitory activity.
In enzyme-based assays, several of these derivatives showed potent inhibitory effects. nih.gov The research highlighted that at a concentration of 10 µM, the tested compounds exhibited a wide range of ACE inhibition, from 17% to 100%. Among the series, three compounds in particular, designated as 9b, 9c, and 9e, displayed the most potent activity. nih.gov Molecular docking studies suggested that these potent compounds share a common active site with the established ACE inhibitor Lisinopril, indicating a similar mechanism of action. nih.gov
The detailed inhibitory activities of selected derivatives are presented in the table below.
| Compound | ACE Inhibition (%) at 10 µM |
| 9b | 91% |
| 9c | 100% |
| 9e | 100% |
Quorum Sensing Quenching in Bacterial Pathogens
Derivatives of this compound have also been identified as effective inhibitors of the Pseudomonas aeruginosa quorum sensing (QS) system. acs.org Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression and virulence. The focus of this research has been on antagonizing the PqsR transcriptional regulator, a key component of the pqs QS system in this pathogenic bacterium. acs.orgwhiterose.ac.uk
Through a combination of virtual screening and whole-cell assay validation, a series of quinazolin-4(3H)-one derivatives were developed as PqsR antagonists. acs.orgnih.gov One of the initial hits, compound 1 , showed moderate activity. acs.org Further optimization led to the discovery of compound 61 , which demonstrated significantly enhanced potency in inhibiting the PqsR-controlled PpqsA promoter. acs.orgwhiterose.ac.uknih.gov This compound was also shown to reduce the production of virulence factors such as pyocyanin, PQS, and HHQ in various P. aeruginosa strains. nih.gov
The inhibitory concentrations for these key compounds are detailed in the table below.
| Compound | Target | IC50 (µM) |
| 1 | PqsR-controlled PpqsA promoter | 13.1 ± 0.6 |
| 61 | PqsR-controlled PpqsA promoter | 1 |
Detailed Structure Activity Relationship Sar Investigations of 3 3 Hydroxypropyl Quinazolin 4 3h One Derivatives
Conformational and Electronic Influence of the 3-Hydroxypropyl Side Chain
The substituent at the N-3 position of the quinazolin-4(3H)-one ring plays a pivotal role in determining the molecule's interaction with biological targets. The 3-hydroxypropyl side chain, in particular, introduces specific conformational and electronic features that are critical for activity. The flexibility of the propyl chain allows the molecule to adopt various conformations to fit into a binding pocket, while the terminal hydroxyl group provides a key interaction point.
The terminal hydroxyl (-OH) group on the 3-propyl side chain is a significant contributor to the biological activity of these derivatives. As a polar functional group, it can act as both a hydrogen bond donor and acceptor. This capability allows it to form strong and specific hydrogen bond interactions with amino acid residues, such as serine, threonine, or aspartate, within the active site of a target protein or enzyme. researchgate.net
For instance, in studies of various quinazolinone derivatives, the presence of a hydroxyl group has been shown to be necessary for certain biological activities, such as antimalarial effects. nih.gov The hydrogen bonding potential of the hydroxyl group can anchor the ligand in the binding pocket, leading to a more stable ligand-receptor complex and enhanced potency. researchgate.netresearchgate.net The removal or replacement of this hydroxyl group with a non-polar moiety often leads to a significant decrease or complete loss of activity, highlighting its critical role in molecular recognition.
| Modification | Interaction Type | Effect on Biological Activity |
| Presence of -OH group | Hydrogen Bond Donor/Acceptor | Essential for anchoring the molecule in the binding site, often leading to increased potency. nih.govresearchgate.net |
| Absence of -OH group | Loss of H-bonding capability | Typically results in a significant reduction or loss of biological activity. |
| Esterification of -OH group | Blocks H-bonding | Can decrease activity by preventing key interactions, although it may improve cell permeability. |
This table illustrates the functional importance of the hydroxyl group in biological interactions.
The length and branching of the alkyl chain at the N-3 position are critical parameters that modulate the conformational flexibility and spatial orientation of the pharmacophore. Shortening or lengthening the alkyl chain can significantly impact the binding affinity and efficacy of the compound. nih.govuniroma1.it
An optimal chain length allows the terminal functional group (in this case, hydroxyl) to be positioned correctly to interact with its target residue. If the chain is too short or too long, this optimal interaction may not be possible, leading to reduced activity. For example, studies on related heterocyclic compounds have shown that even a slight change in the length of a side chain can dramatically alter the pro-apoptotic activity. nih.gov
Introducing branching to the alkyl chain restricts its conformational freedom. This can be advantageous if the rigid conformation locks the molecule into its bioactive pose, but detrimental if it prevents the molecule from adopting the necessary shape to bind to its target. semanticscholar.org Therefore, the three-carbon (propyl) chain in 3-(3-hydroxypropyl)quinazolin-4(3H)-one often represents an optimized linker length that balances flexibility with the precise positioning of the crucial hydroxyl group.
| Alkyl Chain Modification | Effect on Conformation | Potential Impact on Activity |
| Shortening (e.g., ethyl) | Reduced flexibility, altered reach | May lose key interactions if the hydroxyl group can no longer reach its target residue. |
| Lengthening (e.g., butyl, pentyl) | Increased flexibility, altered reach | May introduce unfavorable steric clashes or position the hydroxyl group outside the optimal binding zone. uniroma1.it |
| Branching (e.g., isopropyl) | Restricted rotation, increased rigidity | Can enhance activity if the fixed conformation is bioactive; can decrease activity if it prevents binding. semanticscholar.org |
This table summarizes the effects of modifying the alkyl side chain at the N-3 position.
Substituent Effects on the Quinazolinone Ring System
The C2 position of the quinazolinone ring is a common site for modification and is considered significant for various pharmacological activities. nih.govresearchgate.net Introducing different substituents at this position can profoundly influence the compound's interaction with its biological target.
| C2-Substituent Type | Examples | Observed Biological Effects |
| Small Alkyl Groups | Methyl, Propyl | Often results in moderate antifungal or antibacterial activity. ijnrd.orgnih.gov |
| Phenyl/Substituted Phenyl | Phenyl, 4-Cl-phenyl, 3-Br-phenyl | Can lead to potent antifungal, anticancer, or anti-inflammatory activity. nih.govijnrd.org |
| Heterocyclic Rings | Pyridine, Thiazole | Can introduce additional interaction points and modulate activity profiles. nih.gov |
| Amino Groups | -NH2, -NHR | Can confer antibacterial activity through inhibition of transcription/translation. researchgate.net |
This table provides examples of substituents at the C2 position and their associated biological outcomes.
Substitutions on the benzene (B151609) portion of the quinazolinone ring, specifically at the C6, C7, and C8 positions, are crucial for modulating the electronic properties and lipophilicity of the molecule. nih.gov These modifications can enhance target affinity and improve pharmacokinetic profiles.
Halogen atoms (F, Cl, Br) are frequently introduced at these positions. Their electron-withdrawing nature and ability to form halogen bonds can significantly enhance binding affinity. For instance, a chlorine atom at the C7 position has been shown to be favorable for anticonvulsant activity. nih.gov Similarly, substitutions with halides or alkyl groups at the C6 position have demonstrated potency against bacterial strains like A. baumannii. researchgate.net
Electron-donating groups, such as methoxy (-OCH3), are also commonly used. The introduction of methoxy groups at the C6 and C7 positions is a feature of many potent kinase inhibitors, where they can increase activity. mdpi.com The position of these substituents is critical; for example, moving a substituent from C6 to C7 or C8 can lead to a completely different biological activity profile.
| Position | Substituent | Effect on Activity | Example Activity |
| C6 | Halogen (Cl, Br), Alkyl | Potent activity against certain bacterial strains. researchgate.net | Antibacterial |
| C6, C7 | Methoxy (-OCH3) | Increased inhibitory activity. mdpi.com | Kinase Inhibition |
| C7 | Chlorine (Cl) | Favorable for activity. nih.gov | Anticonvulsant |
| C8 | Various groups | Significant for different pharmacological activities. nih.gov | General Modulator |
This table details the impact of substituents at various positions on the benzene ring of the quinazolinone core.
Fusing an additional heterocyclic ring to the quinazolinone scaffold creates a polycyclic system, which can drastically alter the molecule's shape, rigidity, and electronic properties, leading to novel biological activities. ignited.inresearchgate.net These fused systems can be created by annelating a ring to either the pyrimidine (B1678525) or the benzene part of the core structure.
For example, fusing a thiazole ring to the quinazolinone system can produce potent kinase inhibitors. nih.gov Pyrrolo-, pyrazolo-, and imidazo-fused quinazolines have been investigated for a multitude of activities, including anticancer and anti-inflammatory effects. mdpi.com The added ring system can provide new points of interaction with a biological target, enhance the molecule's affinity through an extended planar structure that facilitates stacking interactions, or restrict the conformation into a more favorable bioactive state. The nature of the fused ring (e.g., five-membered vs. six-membered, aromatic vs. non-aromatic) and its point of fusion are critical determinants of the resulting pharmacological profile. researchgate.net
| Fused Ring System | Point of Fusion | Resulting Biological Profile |
| Thiazoloquinazoline | Fused to benzene moiety (g-face) | Potent kinase inhibition (DYRK family). nih.gov |
| Pyrroloquinazoline | Fused to pyrimidine moiety (a-face) | Wide range of activities including bronchodilatory effects. researchgate.net |
| Pyrazoloquinazoline | Fused to pyrimidine moiety (a-face) | Potential as Topoisomerase I inhibitors. acs.org |
| Indoloquinazoline | Fused to pyrimidine moiety (a-face) | Cytotoxic activity. mdpi.com |
This table illustrates how fusing different heterocyclic rings to the quinazolinone core influences biological activity.
Pharmacophore Identification and Lead Structure Refinement
Pharmacophore modeling is a crucial step in modern drug discovery, aiming to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. For the derivatives of this compound, while specific studies on this exact scaffold are not extensively documented, a general pharmacophore model can be extrapolated from studies on various bioactive quinazolinone analogs.
The fundamental pharmacophoric features of quinazolinone derivatives typically include:
A hydrogen bond acceptor feature, commonly associated with the carbonyl group at position 4 of the quinazolinone ring.
An aromatic ring system, provided by the fused benzene and pyrimidine rings of the quinazolinone core, which can engage in π-π stacking or hydrophobic interactions with the biological target.
A hydrogen bond donor or acceptor feature on the substituent at the 3-position. In the case of this compound, the terminal hydroxyl group of the propyl chain serves as a key hydrogen bond donor and acceptor.
Based on these core features, a hypothetical pharmacophore model for this compound derivatives can be proposed. This model would highlight the spatial arrangement of the hydrogen bond acceptor (C=O at C4), the aromatic core, and the hydrogen bond donor/acceptor (terminal -OH of the 3-propyl chain).
Lead structure refinement is an iterative process of chemical modification of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. patsnap.com For this compound, refinement strategies would logically focus on modifications of the 3-(3-hydroxypropyl) side chain.
Key refinement strategies could include:
Modification of the Hydroxyl Group: The terminal hydroxyl group is a critical interaction point. Esterification or etherification of this group could modulate the compound's lipophilicity and hydrogen bonding capacity. Converting the hydroxyl group to other functional groups like an amine or a thiol could also explore different interactions with the target.
Alteration of the Propyl Chain Length: The length of the alkyl chain connecting the hydroxyl group to the quinazolinone core influences the spatial positioning of the hydroxyl group. Synthesizing analogs with shorter (ethyl) or longer (butyl, pentyl) chains would help to determine the optimal distance for target engagement.
Introduction of Rigidity: The propyl chain is flexible. Introducing conformational constraints, such as incorporating it into a cyclic system, could lock the molecule into a more favorable bioactive conformation, potentially increasing potency.
Table 1: Hypothetical Lead Refinements of this compound
| Modification Area | Example Modification | Rationale |
| Terminal Hydroxyl Group | Esterification (e.g., acetate) | Increase lipophilicity, potentially improve cell permeability. |
| Terminal Hydroxyl Group | Etherification (e.g., methoxy) | Modulate hydrogen bonding capacity and metabolic stability. |
| Alkyl Chain Length | Shortening to ethyl | Probe for optimal distance to key interaction points in the target. |
| Alkyl Chain Length | Lengthening to butyl | Explore larger binding pockets and different interaction vectors. |
| Alkyl Chain Flexibility | Incorporation into a cyclic ether (e.g., tetrahydrofuranyl) | Introduce conformational rigidity to enhance binding affinity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Design
A typical 3D-QSAR study involves the following steps:
Data Set Selection: A series of this compound analogs with experimentally determined biological activities would be required.
Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold, in this case, the quinazolin-4(3H)-one core.
Calculation of Molecular Descriptors: Various physicochemical properties, such as steric, electrostatic, and hydrophobic fields, are calculated for each molecule.
Model Generation and Validation: Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build a predictive model. The model's robustness is assessed through internal and external validation.
The resulting QSAR model can be visualized as contour maps, which indicate regions where specific properties are favorable or unfavorable for biological activity. For instance, a CoMFA steric contour map might show a green region near the 3-position, suggesting that bulkier substituents in that area would enhance activity, while a yellow region would indicate that steric hindrance is detrimental. Similarly, electrostatic contour maps can highlight areas where positive or negative charges are preferred.
Table 2: Key Parameters in a Hypothetical 3D-QSAR Study of this compound Derivatives
| QSAR Parameter | Description | Potential Implication for Design |
| CoMFA Steric Field | Describes the spatial arrangement and bulk of substituents. | Green contours would suggest where to add bulky groups to improve activity. Yellow contours would indicate regions of steric clash. |
| CoMFA Electrostatic Field | Represents the distribution of positive and negative charges. | Blue contours would indicate where positive charges are favorable, while red contours would show where negative charges are preferred. |
| CoMSIA Hydrophobic Field | Maps the hydrophobic and hydrophilic regions of the molecules. | Yellow contours would highlight areas where hydrophobic groups enhance activity. White contours would suggest where hydrophilic groups are beneficial. |
| CoMSIA H-Bond Donor/Acceptor Fields | Identifies regions where hydrogen bond donors or acceptors are important. | Cyan contours would indicate favorable positions for H-bond donors. Magenta contours would show favorable locations for H-bond acceptors. |
By interpreting these contour maps, medicinal chemists can rationally design new derivatives of this compound with a higher probability of improved biological activity. For example, if a QSAR model indicated a favorable region for a hydrogen bond acceptor near the end of the 3-propyl chain, one might design an analog where the terminal hydroxyl group is replaced with a carbonyl or a cyano group. This data-driven approach significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising compounds. unar.ac.idnih.govnih.govnih.govresearchgate.net
Molecular Mechanisms of Action and Target Engagement of 3 3 Hydroxypropyl Quinazolin 4 3h One Derivatives
Inhibition of Key Enzyme Systems
The quinazolinone core is a privileged scaffold in medicinal chemistry, frequently utilized for the development of potent enzyme inhibitors. nih.gov These derivatives have demonstrated significant inhibitory activity against several classes of enzymes crucial for cell proliferation, DNA maintenance, and bacterial replication.
Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Quinazolinone derivatives have been extensively developed as kinase inhibitors, targeting various members of the kinome. nih.govtbzmed.ac.ir
EGFR and HER2 Inhibition : The quinazoline (B50416) core is a well-established pharmacophore for targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). nih.gov Several approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib (B449), are quinazoline-based. nih.govnih.gov Novel derivatives continue to be developed, with some compounds showing potent inhibitory activity. For instance, certain 3-methyl-quinazolinone derivatives have demonstrated significant EGFR inhibition, with IC50 values as low as 0.010 µM, comparable to the approved drug Gefitinib. nih.gov Some quinazolin-4(3H)-one hydrazides have also shown excellent EGFR inhibitory activity. nih.gov Dual inhibitors targeting both EGFR and HER2, like lapatinib, have also been developed from this scaffold. nih.govnih.gov
VEGFR2 Inhibition : Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. tbzmed.ac.irtbzmed.ac.ir Quinazolinone derivatives have been designed as potent VEGFR-2 inhibitors. tbzmed.ac.irglobalresearchonline.net Vandetanib, an approved drug, is a quinazoline-based inhibitor of VEGFR-2, EGFR, and other kinases. nih.govtbzmed.ac.ir The ability of these compounds to simultaneously inhibit both EGFR and VEGFR-2 presents a valuable strategy in cancer therapy. tbzmed.ac.irtbzmed.ac.ir
CDK2 Inhibition : Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the cell cycle, and its inhibition is a therapeutic strategy for various cancers. nih.govsemanticscholar.org A number of quinazolinone-based derivatives have been developed as potent CDK2 inhibitors. nih.govnih.gov Studies have shown that certain derivatives can induce cell cycle arrest and exhibit significant inhibitory action against CDK2. nih.govresearchgate.net Some compounds have displayed IC50 values against CDK2 in the sub-micromolar range (e.g., 0.173 µM and 0.177 µM), comparable to known inhibitors. nih.gov Docking studies suggest these compounds can act as ATP-competitive or non-competitive inhibitors by interacting with key residues in the enzyme's binding site. nih.govresearchgate.net
The table below summarizes the inhibitory activities of selected quinazolinone derivatives against various kinases.
| Compound Class | Target Kinase | IC50 Value (µM) | Reference |
| 3-Methyl-quinazolinone derivative (5k) | EGFR | 0.010 | nih.gov |
| Quinazolin-4(3H)-one derivative (2i) | CDK2 | 0.173 | nih.gov |
| Quinazolin-4(3H)-one derivative (3i) | CDK2 | 0.177 | nih.gov |
| Quinazolin-4(3H)-one derivative (3i) | HER2 | 0.079 | nih.gov |
| 4-Anilinoquinazoline derivative (1j) | VEGFR-2 | 0.014 | globalresearchonline.net |
| 4-Anilinoquinazoline derivative (1l) | VEGFR-2 | 0.014 | globalresearchonline.net |
Bacterial DNA gyrase and topoisomerases are essential enzymes that control the topological state of DNA, making them prime targets for antibacterial agents. nih.govlookchem.com Quinazolinone derivatives have been identified as inhibitors of these enzymes.
DNA Gyrase B Inhibition : DNA gyrase subunit B (GyrB) contains the ATPase domain that provides the energy for DNA supercoiling. nih.gov Certain 4-hydroxy-2-quinolone-3-carboxamide derivatives featuring an N-quinazolinone moiety have been discovered as potent inhibitors of S. aureus GyrB, with IC50 values in the sub-micromolar range (e.g., 0.28 µM and 0.31 µM). nih.gov
Dual Inhibition : Some quinazolinone-based compounds have demonstrated dual inhibitory activity against both DNA gyrase and topoisomerase IV, another crucial bacterial type II topoisomerase. researchgate.net For example, specific heterocyclic compounds incorporating the quinazolinone scaffold showed potent dual inhibition with IC50 values of 3.44 µΜ against DNA gyrase and 14.46 µΜ against topoisomerase IV. researchgate.net This dual-targeting ability is a promising strategy to combat bacterial resistance.
Inhibiting DNA repair pathways is a key strategy in cancer therapy, as it can induce synthetic lethality in cancer cells that have deficiencies in other repair mechanisms. Poly(ADP-ribose) polymerase (PARP) enzymes are central to DNA repair. nih.govresearchgate.net
PARP-1 Inhibition : The quinazolinone scaffold has been successfully utilized to develop potent inhibitors of PARP-1. nih.goveco-vector.com Various 2-substituted-quinazolinones have been synthesized and shown to have a high affinity for PARP-1. nih.gov Structure-activity relationship (SAR) studies have revealed that modifications at different positions of the quinazolinone ring can significantly influence inhibitory activity, with some derivatives achieving IC50 values in the nanomolar range (e.g., 13.3 nM for PARP-1 and 67.8 nM for PARP-2). nih.gov
PARP-10 Inhibition : Besides PARP-1, other members of the PARP family are also emerging as therapeutic targets. PARP10, which is involved in mono-ADP-ribosylation, has been linked to cancer cell survival. nih.gov Quinazolin-4-one derivatives were among the first effective PARP inhibitors discovered and have been further modified to target PARP10 specifically. nih.gov
Preclinical Evaluation and Translational Potential of 3 3 Hydroxypropyl Quinazolin 4 3h One Analogues
In Vitro Screening Assays for Biological Efficacy
The initial stages of evaluating 3-(3-hydroxypropyl)quinazolin-4(3H)-one analogues involve a battery of in vitro screening assays. These laboratory-based tests are crucial for determining the biological activity of the compounds and identifying those with the most therapeutic promise.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large libraries of chemical compounds against specific biological targets. ox.ac.uknih.gov This automated process is instrumental in identifying "hits"—compounds that exhibit a desired biological effect. ox.ac.uk For quinazolinone derivatives, HTS can be employed to screen for a variety of activities, including anticancer and antimicrobial effects, by testing them against panels of cancer cell lines or microbial strains. nih.gov This initial broad-based screening helps to quickly narrow down a large pool of analogues to a more manageable number of promising candidates for further, more detailed investigation. The process facilitates a structured and focused approach to subsequent stages of screening by rapidly eliminating compounds with little to no desired effect. ox.ac.uk
Once initial "hits" are identified, the next step is to quantify their potency and selectivity. A key metric used in this assessment is the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit a specific biological process by 50%. Lower IC50 values are indicative of higher potency. For instance, various quinazolin-4(3H)-one derivatives have been evaluated for their anticancer activity against different human cancer cell lines, with their potency expressed in terms of IC50 values. nih.govnih.gov
For example, a series of novel quinazolin-4(3H)-one derivatives linked to 1,2,3-triazoles were synthesized and evaluated against several human cancer cell lines, including breast (MCF-7, MDA-MB-231, T-47D), lung (A549), and prostate (PC3) cancer lines. nih.gov The results showed that compounds 6q, 6w, and 6x exhibited significant cytotoxicity against breast cancer cell lines, in some cases exceeding the effectiveness of the reference drug, etoposide. nih.gov Similarly, compounds 6q and 6u were identified as potent agents against the A549 non-small-cell lung cancer cell line. nih.gov
In another study, a series of quinazolin-4(3H)-one derivatives were synthesized and tested for their cytotoxicity against human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines. nih.gov Many of the tested compounds showed significantly greater cytotoxicity than the positive control, lapatinib (B449). nih.gov Specifically, against MCF7 cell lines, the IC50 values for many of the synthesized compounds ranged from 0.20 to 3.79 µM, while lapatinib had an IC50 of 5.90 µM. nih.gov Against A2780 cell lines, the IC50 values for the synthesized compounds were between 0.14 to 3.00 µM, compared to 12.11 µM for lapatinib. nih.gov
Furthermore, the inhibitory activities of these potent compounds were tested against multiple tyrosine protein kinases, such as CDK2, HER2, EGFR, and VEGFR2. nih.gov For example, compounds 2i and 3i showed strong inhibitory activity against CDK2, with IC50 values of 0.173 ± 0.012 µM and 0.177 ± 0.032 µM, respectively, which is comparable to the known inhibitor imatinib (B729) (IC50 = 0.131 ± 0.015 µM). nih.gov Compound 3i also demonstrated excellent inhibitory activity against HER2, with an IC50 of 0.079 ± 0.015 µM, similar to the positive control lapatinib (IC50 = 0.078 ± 0.015 µM). nih.gov
These assessments of potency and selectivity are critical for identifying compounds that are not only effective but also have a favorable therapeutic window, minimizing off-target effects.
Table 1: Cytotoxicity of Quinazolin-4(3H)-one Analogues against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
|---|---|---|---|---|
| 3j | MCF7 | 0.20 ± 0.02 | Lapatinib | 5.9 ± 0.74 |
| 2j | MCF7 | 3.79 ± 0.96 | Lapatinib | 5.9 ± 0.74 |
| 3g | A2780 | 0.14 ± 0.03 | Lapatinib | 12.11 ± 1.03 |
| 3a | A2780 | 3.00 ± 1.20 | Lapatinib | 12.11 ± 1.03 |
Data sourced from a study on quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors. nih.gov
Table 2: Enzyme Inhibitory Activity of Quinazolin-4(3H)-one Analogues| Compound | Target Enzyme | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
|---|---|---|---|---|
| 2i | CDK2 | 0.173 ± 0.012 | Imatinib | 0.131 ± 0.015 |
| 3i | CDK2 | 0.177 ± 0.032 | Imatinib | 0.131 ± 0.015 |
| 3i | HER2 | 0.079 ± 0.015 | Lapatinib | 0.078 ± 0.015 |
| 2h | HER2 | 0.138 ± 0.012 | Lapatinib | 0.078 ± 0.015 |
| 2i | EGFR | 0.097 ± 0.019 | Erlotinib | 0.056 ± 0.012 |
Data sourced from a study on quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors. nih.gov
In Vivo Efficacy Studies in Relevant Animal Models
Following promising in vitro results, the evaluation of this compound analogues progresses to in vivo studies. These experiments in living organisms are essential for understanding how the compounds behave in a complex biological system and for assessing their therapeutic efficacy in disease models that mimic human conditions.
To evaluate the anticancer potential of quinazolinone analogues in a living system, murine xenograft models are frequently utilized. In these models, human cancer cells are implanted into immunodeficient mice, where they grow to form tumors. The mice are then treated with the test compounds to assess their ability to inhibit tumor growth. This provides valuable information on the compound's efficacy, and its effects on the tumor microenvironment. While specific in vivo data for this compound was not found, the general approach for related quinazolinone derivatives involves monitoring tumor volume and weight over time to determine the extent of tumor growth inhibition.
For analogues with potential antimicrobial activity, infection models are employed to assess their efficacy in combating pathogens. The greater wax moth, Galleria mellonella, has emerged as a valuable and ethically sound invertebrate model for studying microbial infections and the effectiveness of antimicrobial agents. mdpi.commdpi.com These larvae can be infected with various human pathogens, and the survival rate of the larvae after treatment with the test compounds is used as a measure of the compound's antimicrobial efficacy in vivo. nih.gov This model is particularly useful for pre-screening new antibacterial and antifungal agents due to its cost-effectiveness and the speed at which results can be obtained. mdpi.com
Lead Optimization Strategies and Analog Design
The data gathered from in vitro and in vivo studies informs the process of lead optimization. This iterative process involves chemically modifying a promising lead compound to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing any undesirable effects.
The design of new analogues is often guided by structure-activity relationship (SAR) studies, which seek to understand how different chemical modifications to the core structure of the compound affect its biological activity. nih.gov For quinazolinone derivatives, SAR studies have highlighted the importance of substituents at various positions on the quinazoline (B50416) ring in determining their pharmacological activity. nih.gov
Lead optimization strategies may involve:
Modifying functional groups: Altering or adding functional groups to the core structure to enhance binding to the target and improve activity.
Altering lipophilicity: Adjusting the compound's solubility in fats and oils, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Introducing conformational constraints: Modifying the molecule's structure to lock it into a more active conformation.
Through these systematic modifications, medicinal chemists aim to develop an optimized analogue with the best possible therapeutic profile for further development. The lead optimization strategy has been successfully utilized in the design of new series of quinazoline derivatives for various therapeutic targets. nih.gov
Rational Drug Design Principles
Rational drug design is a pivotal component of modern drug discovery, enabling the development of targeted therapies by understanding the molecular basis of a disease. nih.gov For quinazolin-4(3H)-one analogues, this process involves designing molecules that can interact specifically with a biological target, such as an enzyme or receptor, implicated in a disease pathway.
A key principle is structure-activity relationship (SAR) analysis, which examines how chemical structure modifications influence biological activity. For instance, in the design of quinazolin-4-one based inhibitors of the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy, specific substitutions on the quinazolinone ring are crucial for potency. doi.org Research has shown that substitutions at the 2, 3, 6, and 7 positions of the quinazolinone nucleus can significantly impact efficacy. nih.govnih.gov For example, introducing dimethoxy groups at the 6 and 7 positions or fluoro groups at the 6 and 8 positions of the quinazolin-4(3H)-one moiety has been shown to increase cytotoxicity in cancer cell lines. nih.gov Similarly, the presence of allyl and/or benzyl (B1604629) groups at positions 2 and/or 3 has been associated with favorable cytotoxic results. researchgate.net
Pharmacophore modeling is another essential tool. A pharmacophore is an abstract representation of the molecular features necessary for molecular recognition of a ligand by a biological macromolecule. For quinazoline-based EGFR inhibitors, a five-point pharmacophore model (AAARR.7) consisting of three hydrogen bond acceptors, one hydrogen bond donor, and one aromatic ring has been generated to guide the design of new, potent compounds. doi.org This model helps in identifying the crucial spatial arrangement of chemical groups required for effective binding to the target's active site.
Molecular Hybridization for Enhanced Potency
Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores into a single molecular entity. The goal is to create a hybrid compound with an enhanced affinity for the target, improved activity, or a dual-action mechanism that can address multiple aspects of a disease. mdpi.com This approach has been successfully applied to the quinazolin-4(3H)-one scaffold to develop novel therapeutic agents.
One example is the creation of quinazolin-4-one/3-cyanopyridin-2-one hybrids. mdpi.com This strategy combines the quinazolin-4-one moiety, known for its role in EGFR inhibitors, with the 3-cyanopyridin-2-one structure, found in inhibitors of the BRAF V600E kinase, another important cancer target. The resulting hybrid molecules were designed to act as dual inhibitors, potentially offering a more comprehensive antitumor effect. mdpi.com
Another approach involves linking the quinazolin-4-one scaffold with phenolic compounds. mdpi.com Phenolic derivatives are well-known for their antioxidant properties. By synthesizing hybrid molecules bearing both the quinazolin-4-one nucleus and a phenol (B47542) scaffold, researchers aimed to create compounds with enhanced antioxidant activity. Studies showed that some of the resulting ortho diphenolic derivatives exerted a stronger antioxidant effect than standard antioxidants like ascorbic acid and Trolox. mdpi.com Other hybridization strategies include incorporating hydrazone and pyrazole (B372694) moieties to create potent antimicrobial agents. mdpi.com
Development of More Potent and Selective Derivatives
The development of more potent and selective derivatives is a continuous effort in the medicinal chemistry of quinazolin-4(3H)-ones. This involves systematic chemical modifications to the core structure and evaluation of their biological effects. The goal is to maximize therapeutic efficacy while minimizing off-target effects.
Extensive research has led to the identification of numerous potent derivatives with specific biological activities. For instance, a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were synthesized and screened for in vitro antitumor activity. researchgate.net Several of these compounds exhibited broad-spectrum activity against multiple human cancer cell lines, including breast (MCF-7), cervix (HeLa), liver (HepG2), and colon (HCT-8) cancer lines, with some showing better cytotoxicity than the standard drug Doxorubicin. researchgate.net
In the pursuit of potent inhibitors for specific molecular targets, researchers developed quinazolin-4(3H)-one derivatives bearing a urea (B33335) functionality as potential VEGFR-2 inhibitors. dovepress.com Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth. One compound from this series, 5p , demonstrated the highest inhibition against VEGFR-2 with an IC₅₀ of 0.117 µM. dovepress.com Another study on quinazolin-4(3H)-one-morpholine hybrids identified a potent inhibitor (compound 1 ) against A549 lung cancer cells with an IC₅₀ of 2.83 μM and high selectivity. nih.gov
The table below summarizes the activity of selected potent quinazolin-4(3H)-one derivatives.
| Compound ID | Target/Activity | Cell Line | IC₅₀ / ED₅₀ | Reference |
| Compound 2i | CDK2 Inhibitor | - | 0.173 µM | nih.gov |
| Compound 3i | CDK2 Inhibitor | - | 0.177 µM | nih.gov |
| Compound 3g | Cytotoxicity | A2780 (Ovarian) | 0.14 µM | nih.gov |
| Compound 3j | Cytotoxicity | MCF-7 (Breast) | 0.20 µM | nih.gov |
| Compound 1 | Cytotoxicity | A549 (Lung) | 2.83 µM | nih.gov |
| Compound 5p | VEGFR-2 Inhibitor | - | 0.117 µM | dovepress.com |
| Compound 5d | Cytotoxicity | HePG2 (Liver) | 2.39 µM | dovepress.com |
| Compound 13 | COX-2 Inhibitor | - | >125 (Selectivity Index) | researchgate.net |
In Silico ADME Prediction for Early Stage Development
Before a drug candidate can advance to clinical trials, its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME) by the body—must be evaluated. Performing these studies experimentally is time-consuming and expensive. In silico ADME prediction uses computational models to forecast these properties early in the drug discovery process, allowing for the selection of candidates with favorable drug-like characteristics and the early elimination of those likely to fail. nih.govactascientific.com
For quinazolin-4(3H)-one analogues, various computational tools are employed to predict their ADME profiles. actascientific.com These predictions are often guided by frameworks like Lipinski's Rule of Five, which helps assess the oral bioavailability of a compound. Studies on quinazolinone derivatives have utilized online tools like SwissADME to evaluate properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. actascientific.comnih.gov
For example, in silico studies on certain 2,3-disubstituted quinazolin-4-one analogues predicted high gastrointestinal absorption and good skin permeability. actascientific.com However, these predictions also highlighted potential liabilities, such as hepatotoxicity and mutagenicity for some analogues. actascientific.com In another study, ADME predictions for quinazolin-4-one-morpholine hybrids were conducted to determine their physicochemical parameters and drug-likeness, aiding in the identification of the most promising candidates for further development. nih.gov This early-stage computational screening is invaluable for prioritizing compounds and reducing the attrition rate in later, more resource-intensive stages of drug development. nih.gov
Future Perspectives and Research Directions for 3 3 Hydroxypropyl Quinazolin 4 3h One Research
Discovery of Novel Bioactive Scaffolds Derived from Quinazolinone
The 4(3H)-quinazolinone core is considered a "privileged structure" in drug discovery, meaning it can bind to multiple biological targets with high affinity. mdpi.comjuniperpublishers.com This versatility has spurred continuous research into novel derivatives. Future work on 3-(3-hydroxypropyl)quinazolin-4(3H)-one will likely involve modifying its core structure to create new bioactive scaffolds. Researchers can explore substitutions on the benzene (B151609) ring or modifications of the hydroxypropyl group to generate a library of new compounds. mdpi.com For instance, marine microorganisms have been a source of novel quinazolinone derivatives, such as actinoquinazolinone, which has shown potential in suppressing the motility of gastric cancer cells. nih.gov This highlights the potential for discovering unique quinazolinone-based scaffolds from natural sources. The synthesis of hybrid molecules, where the quinazolinone moiety is combined with other pharmacologically active scaffolds like pyrazole (B372694) carbamide, has also yielded compounds with significant antifungal activity. nih.govnih.gov
Table 1: Examples of Bioactive Quinazolinone Derivatives
| Compound Name | Biological Activity | Source/Reference |
|---|---|---|
| Actinoquinazolinone | Anticancer (suppresses motility of gastric cancer cells) | Marine Bacterium Streptomyces sp. CNQ-617 nih.gov |
| Tryptanthrin | Antifungal | Natural Product mdpi.com |
| 6-Propylbenzo acs.orgnih.govimidazo[1,2-c]quinazoline | Anti-tubercular | Synthetic Derivative mdpi.com |
Development of Multi-Targeted Agents for Complex Diseases
The traditional "one drug, one target" approach is often insufficient for treating complex multifactorial diseases like cancer, neurodegenerative disorders, and certain infectious diseases. nih.govresearchgate.net Consequently, there is a growing interest in developing multi-targeted agents that can modulate several biological pathways simultaneously. nih.gov Quinazolinone derivatives are well-suited for this strategy due to their ability to interact with a variety of enzymes and receptors. nih.govnih.gov For example, certain quinazolinone derivatives have been designed as multi-kinase inhibitors, targeting enzymes like VEGFR-2 and FGFR-1, which are crucial in cancer progression. mdpi.com The development of this compound as a multi-targeted agent could involve designing derivatives that inhibit key proteins in disease pathways. This approach could lead to more effective therapies with a reduced likelihood of drug resistance. nih.gov
Table 2: Quinazolinone Derivatives as Multi-Targeted Agents
| Derivative Class | Targeted Diseases | Molecular Targets | Reference |
|---|---|---|---|
| Quinazolinone-Schiff's bases | Inflammatory diseases, Microbial infections | Multiple inflammatory and microbial targets | researchgate.net |
| 2-substituted-quinazolinones | Cancer | Poly-(ADP-ribose)-polymerase (PARP) | nih.gov |
Innovative Synthetic Approaches for Sustainable Production
The chemical synthesis of quinazolinone derivatives is continuously evolving, with a strong emphasis on developing sustainable and environmentally friendly methods. acs.orgfrontiersin.org Future production of this compound and its analogs will likely benefit from these "green chemistry" approaches. tandfonline.com These methods often involve:
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step, which increases efficiency and reduces waste. frontiersin.org
Green Solvents: The use of eco-friendly solvents like water or deep eutectic solvents in place of traditional volatile organic compounds. frontiersin.orgtandfonline.com
Recyclable Catalysts: The development of novel catalysts, such as magnetic palladium catalysts, that can be easily recovered and reused, making the process more cost-effective and sustainable. frontiersin.org
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve product yields. tandfonline.comresearchgate.net
Recent studies have demonstrated the successful synthesis of quinazolinones using H2O2 as a green oxidant and DMSO as a carbon source, highlighting the move towards more sustainable protocols. acs.org
Table 3: Comparison of Synthetic Methods for Quinazolinones
| Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Magnetic Palladium Catalysis | Multicomponent reaction, eco-friendly solvent (PEG/water) | High yields, catalyst recyclability, atom economy | frontiersin.org |
| H2O2-Mediated Synthesis | Green oxidant (H2O2), DMSO as carbon source | Environmentally benign, moderate to good yields | acs.org |
Advanced Computational Methodologies in Drug Design and Optimization
Computer-aided drug design (CADD) plays a crucial role in modern medicinal chemistry, accelerating the discovery and optimization of new drug candidates. globalresearchonline.netnih.gov For this compound, computational tools can be employed to predict its biological activities and guide the design of more potent and selective derivatives. globalresearchonline.netresearchgate.net Key computational techniques include:
Quantitative Structure-Activity Relationship (QSAR): This method establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, helping to understand its mechanism of action and binding affinity. nih.govnih.gov
In Silico Screening: This involves virtual screening of large compound libraries to identify potential hits for a specific biological target. nih.gov
These computational approaches can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis and testing of the most promising compounds. nih.gov
Table 4: Application of Computational Methods in Quinazolinone Research
| Computational Technique | Application | Outcome | Reference |
|---|---|---|---|
| PASS (Prediction of Activity Spectra for Substances) | In silico prediction of biological activity | Identified novel predicted antiviral activity against picornavirus for new quinazolinone derivatives | globalresearchonline.net |
| Molecular Docking | Study of interaction with protein targets | Showed comparable or better binding affinity of new derivatives to the target protein compared to the parent compound | globalresearchonline.netnih.gov |
Exploration of Agrochemical Applications for Quinazolinone Derivatives
The biological activity of quinazolinone derivatives is not limited to human medicine; they also have significant potential in agriculture. mdpi.comnih.gov The quinazolinone scaffold is found in several commercial pesticides, and research continues to explore new applications. mdpi.com Future investigations into this compound and its derivatives could focus on their potential as:
Herbicides: Some quinazolinone analogs have shown herbicidal activity. mdpi.com
Fungicides: Derivatives have been developed that are effective against various plant pathogens, such as Fusarium graminearum and Botrytis cinerea. mdpi.comnih.gov
Insecticides: The quinazolinone structure is a viable scaffold for the development of new insecticides. mdpi.com
The chemical versatility of the quinazolinone core allows for modifications to optimize activity against specific agricultural pests and diseases, offering a promising avenue for the development of new crop protection agents. mdpi.comresearchgate.net
Table 5: Agrochemical Potential of Quinazolinone Derivatives
| Application | Target Organism/Pest | Example/Finding | Reference |
|---|---|---|---|
| Antifungal | Fusarium graminearum, Botrytis cinerea | A tryptanthrin-derived quinazolinone showed significant in vitro activity. | mdpi.com |
| Antifungal | Rhizoctonia solani | Quinazolinone-scaffold-containing pyrazole carbamide derivatives were designed as novel fungicides. | nih.gov |
Q & A
Basic: What are the common synthetic routes for 3-(3-hydroxypropyl)quinazolin-4(3H)-one, and what are their limitations?
Answer:
The compound is typically synthesized via alkylation of 4(3H)-quinazolinone derivatives with hydroxypropyl precursors. For example, alkylation using 3-halo-1-phenylpropan-1-one or coupling with 1,3-propanediol under nucleophilic substitution conditions yields the target compound . One-pot methods using copper catalysts (e.g., DMPA) have also been explored, but drawbacks include metal catalyst dependency, intermediate purification challenges, and prolonged reaction times . A high-yield (92%) route involves reacting 7-fluoro-4-quinazolinone with 1,3-propanediol under mild conditions .
Advanced: How can reaction conditions be optimized to mitigate drawbacks like metal catalyst use and long reaction times?
Answer:
Alternative catalysts (e.g., organocatalysts) or solvent-free conditions could reduce metal dependency. Microwave-assisted synthesis may shorten reaction times . For example, replacing copper with enzyme-mediated catalysis or photoredox systems could improve sustainability .
Basic: What spectroscopic and crystallographic methods validate the structure of this compound?
Answer:
Nuclear Magnetic Resonance (NMR) confirms substituent positions, while X-ray crystallography (e.g., monoclinic P2₁/c space group) resolves bond angles and spatial arrangements . Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) assess purity and molecular weight .
Advanced: How does crystallographic data inform molecular interaction studies for this compound?
Answer:
Crystal structures reveal hydrogen-bonding patterns and steric effects, critical for docking studies. For example, the hydroxyl group forms hydrogen bonds with biological targets, as seen in analogs like 3-methyl-2-(3,3,3-trichloro-2-hydroxypropyl)quinazolin-4(3H)-one .
Basic: What biological activities are reported for this compound?
Answer:
The compound exhibits antimicrobial activity against Staphylococcus aureus (including methicillin-resistant strains) and Bacillus subtilis . Derivatives show antiproliferative effects in cancer cell lines .
Advanced: How can structure-activity relationship (SAR) studies enhance its antimicrobial efficacy?
Answer:
Modifying the hydroxypropyl chain or quinazolinone core can improve membrane penetration. For instance, introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances activity against Gram-positive bacteria .
Basic: How is purity ensured during synthesis and storage?
Answer:
Column chromatography (silica gel) and recrystallization are standard purification methods . Stability studies recommend storage at –20°C under inert gas (argon) to prevent oxidation .
Advanced: What models evaluate the antiproliferative activity of its derivatives?
Answer:
In vitro assays (e.g., MTT on HeLa or MCF-7 cells) screen cytotoxicity. In vivo xenograft models assess tumor suppression, while molecular docking predicts binding to kinases like EGFR .
Basic: What are common synthetic byproducts, and how are they identified?
Answer:
Byproducts include unreacted intermediates (e.g., 7-fluoro-4-quinazolinone) or oxidized derivatives. LC-MS and TLC monitor reactions, while NMR distinguishes regioisomers .
Advanced: How can computational methods predict pharmacokinetics?
Answer:
Density Functional Theory (DFT) calculates electronic properties, while QSAR models correlate substituents with solubility and bioavailability. Molecular dynamics simulate blood-brain barrier permeability .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Comparative studies under standardized conditions (e.g., identical bacterial strains, MIC protocols) address discrepancies. For example, Staphylococcus aureus susceptibility varies with culture media .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
